molecular formula C14H10N2O B11409435 2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11409435
M. Wt: 222.24 g/mol
InChI Key: QAXVAAVOCUKPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a furan ring and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzimidazole is reacted with a furan-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of Propynyl Group: The propynyl group can be added through a Sonogashira coupling reaction, where the furan-substituted benzimidazole is reacted with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or sulfonylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The furan and propynyl groups can enhance these activities or introduce new ones.

Industry

In industry, the compound can be used in the development of new materials with specific electronic or optical properties. Its structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core can bind to DNA or proteins, while the furan and propynyl groups can enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-1H-benzimidazole:

    1-(prop-2-yn-1-yl)-1H-benzimidazole: Lacks the furan ring, which may affect its electronic properties and biological activity.

    2-(furan-2-yl)-1H-indole: Similar structure but with an indole core instead of benzimidazole, leading to different chemical and biological properties.

Uniqueness

2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is unique due to the combination of the benzimidazole core, furan ring, and propynyl group

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-(furan-2-yl)-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C14H10N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-8,10H,9H2

InChI Key

QAXVAAVOCUKPKM-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3=CC=CO3

Origin of Product

United States

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